5-Amino-1-(4-chloro-2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-1-(4-chloro-2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a pyrrolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chloro-2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.
Substitution Reactions: Introduction of the 4-chloro-2-methylphenyl and 6-methyl-1H-1,3-benzodiazol-2-yl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the pyrrolone ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Oxidized derivatives of the amino group.
Reduction Products: Reduced forms of the pyrrolone ring.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-chloro-2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-4-(1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-1-(4-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
- Structural Features : The presence of both 4-chloro-2-methylphenyl and 6-methyl-1H-1,3-benzodiazol-2-yl groups makes it unique.
- Biological Activity : Its specific biological activities may differ from similar compounds due to its unique structure.
Properties
Molecular Formula |
C19H17ClN4O |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17ClN4O/c1-10-3-5-13-14(7-10)23-19(22-13)17-16(25)9-24(18(17)21)15-6-4-12(20)8-11(15)2/h3-8,21,25H,9H2,1-2H3,(H,22,23) |
InChI Key |
NULYIMLRSIZUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=C(C=C(C=C4)Cl)C)O |
Origin of Product |
United States |
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